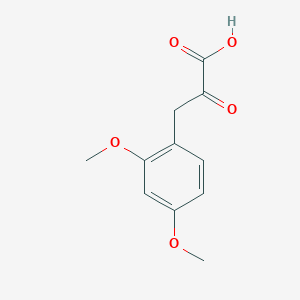

3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid

Beschreibung

3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid is a substituted 2-oxopropanoic acid derivative characterized by a 2,4-dimethoxyphenyl group attached to the β-carbon of the α-keto acid backbone. Its molecular formula is C₁₁H₁₂O₅, with a molecular weight of 224.21 Da (calculated from structural analogs in ).

Eigenschaften

Molekularformel |

C11H12O5 |

|---|---|

Molekulargewicht |

224.21 g/mol |

IUPAC-Name |

3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C11H12O5/c1-15-8-4-3-7(10(6-8)16-2)5-9(12)11(13)14/h3-4,6H,5H2,1-2H3,(H,13,14) |

InChI-Schlüssel |

YHGPZXAMLYRAHV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)CC(=O)C(=O)O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable reagent to introduce the oxopropanoic acid moiety. One common method is the Claisen-Schmidt condensation, where 2,4-dimethoxybenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction mixture is then acidified to yield the desired product.

Industrial Production Methods

Industrial production of 3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the dimethoxyphenyl ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration, respectively.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohol derivatives.

Substitution: Halogenated and nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

Notes

Contradictions in Evidence: While 3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid is structurally defined, its biological activities are inferred from analogs (e.g., indolyl or cinnamic acid derivatives). Direct experimental data on its reactivity or pharmacokinetics are absent in the provided evidence.

Methodological Gaps : NMR and mass spectrometry data for the target compound are lacking, unlike its cyclohexadienyl and indolyl analogs .

Biologische Aktivität

3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of phenylpropanoic acids characterized by a keto group adjacent to a propanoic acid moiety and a dimethoxy-substituted phenyl ring. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of 3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes such as aromatic-amino-acid aminotransferase, which plays a crucial role in amino acid metabolism.

- Substrate Interaction : The compound can act as a substrate in biochemical assays, facilitating studies on metabolic pathways.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties due to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. This activity is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid may possess anti-inflammatory properties. Compounds with similar phenolic structures have been documented to induce autophagy and reduce inflammation through various signaling pathways .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens. For instance, related compounds have shown selective action against Gram-positive bacteria and fungi, indicating potential applications in treating infections .

Research Findings and Case Studies

Several studies have investigated the biological activity of 3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid and its analogs. Below is a summary of key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.